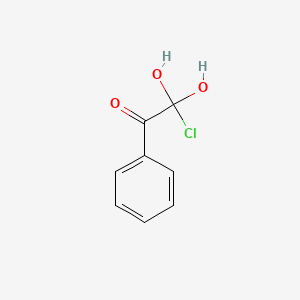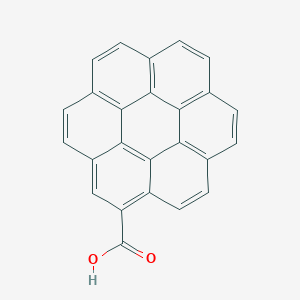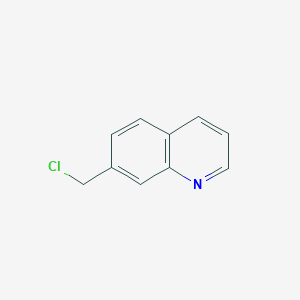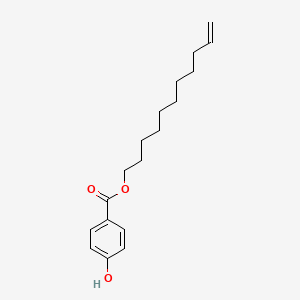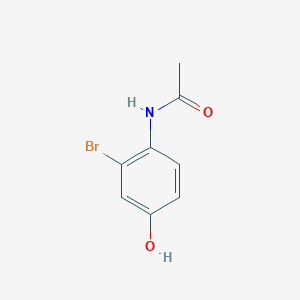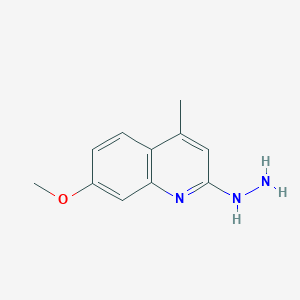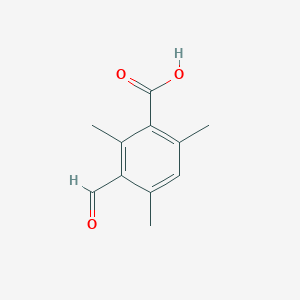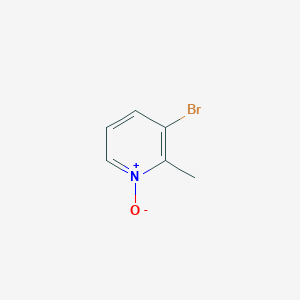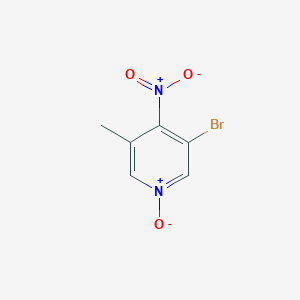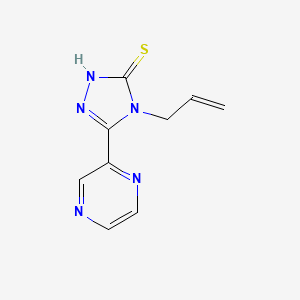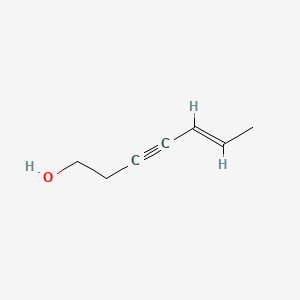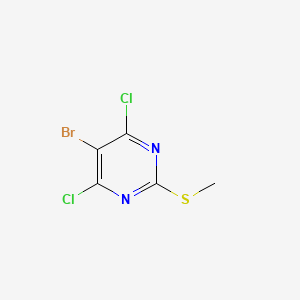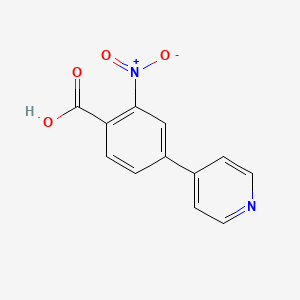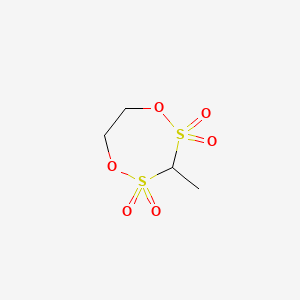
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide
概要
説明
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C4H8O6S2 and a molecular weight of 216.233 g/mol . This compound is known for its unique structure, which includes two sulfur atoms and four oxygen atoms arranged in a dioxadithiepane ring system. It is also referred to by its systematic name, 3-methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide typically involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, may also be employed to achieve the desired quality .
化学反応の分析
Types of Reactions
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of sulfur and oxygen atoms in the ring structure, which can participate in different chemical processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
科学的研究の応用
1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide has several scientific research applications across various fields:
作用機序
The mechanism of action of 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide involves its ability to act as an alkylating agent . This means it can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the disruption of their normal functions. The compound’s bifunctional capabilities allow it to form cross-links between different molecules, enhancing its effectiveness as an anticancer agent .
類似化合物との比較
Similar Compounds
1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide: This compound has a similar ring structure but lacks the methyl group present in 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide.
Methylene Methanedisulfonate: Another sulfur-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
3-methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O6S2/c1-4-11(5,6)9-2-3-10-12(4,7)8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMXSCXQTAOMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1S(=O)(=O)OCCOS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244148 | |
| Record name | 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99591-80-7 | |
| Record name | 3-Methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D7GN58YRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)
